(E)-Antiviral agent 67

Dengue virus NS5 polymerase RdRp inhibition

Specify the (E)-isomer (CAS 132603-49-7) for sub-nM DENV NS5 RdRp inhibition (Ki=1.12 nM). This non-nucleoside inhibitor avoids phosphorylation confounding variables, ensuring clean polymerase inhibition data. With 3-year powder stability at -20°C and defined SAR positioning against PC-series analogs, it's a validated tool for flavivirus research and long-term screening campaigns. Accept no uncharacterized substitutes.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 25111-96-0
Cat. No. B1654592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Antiviral agent 67
CAS25111-96-0
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O/c1-14-18(13-15-9-11-16(12-10-15)21(2)3)19(23)22(20-14)17-7-5-4-6-8-17/h4-13H,1-3H3/b18-13+
InChIKeyYJCRUYAVDCDVCD-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Antiviral Agent 67 CAS 25111-96-0: Pyrazolone-Based DENV NS5 RdRp Inhibitor for Dengue Antiviral Procurement


(E)-Antiviral agent 67 (also referred to as compound PC6; CAS 25111-96-0 for the racemic mixture; the (E)-isomer is identified as CAS 132603-49-7) is a pyrazolone-class small molecule antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) domain of dengue virus non-structural protein 5 (DENV NS5) . It exhibits a Ki value of 1.12 nM against DENV NS5 RdRp enzymatic activity, classifying it as a sub-nanomolar inhibitor of this essential viral replication enzyme [1]. The compound possesses a molecular formula of C₁₉H₁₉N₃O and a molecular weight of 305.37 g/mol, with the (E)-stereoisomer representing the biologically active geometric configuration .

Why (E)-Antiviral Agent 67 Cannot Be Substituted with Generic Pyrazolones or Other DENV NS5 Inhibitors


Substituting (E)-antiviral agent 67 with an alternative pyrazolone derivative or other DENV NS5 RdRp inhibitor introduces substantial scientific and procurement risk. The compound's (E)-stereoisomer configuration is structurally specified and functionally linked to its binding orientation within the DENV NS5 active site . Within the broader PC-series of tetra-substituted pyrazolone derivatives (PA1-PA6 and PC1-PC6), compounds exhibit variable DENV NS5 inhibitory activity dependent on substitution patterns, with structure-activity relationship studies indicating that electron-withdrawing substitutions on the pyrazolone core significantly alter binding interactions with the target protein [1]. Furthermore, the compound class shows divergence in mechanism: while nucleoside analog RdRp inhibitors (e.g., ribavirin, PSI-7409) act as chain terminators requiring intracellular phosphorylation and typically exhibit EC₅₀ values in the micromolar range against DENV, (E)-antiviral agent 67 is a non-nucleoside inhibitor that binds directly to the NS5 polymerase with sub-nanomolar affinity [2]. Substitution with an uncharacterized pyrazolone analog or a mechanistically distinct inhibitor could yield orders-of-magnitude differences in target engagement, alter off-target profiles, and invalidate any prior experimental optimization tied specifically to the (E)-isomer of compound PC6.

(E)-Antiviral Agent 67 Quantitative Differentiation Evidence: Direct Comparison Data for Scientific Procurement Decisions


(E)-Antiviral Agent 67 vs. Ribavirin: DENV NS5 RdRp Inhibitory Potency (Ki) Comparison

(E)-Antiviral agent 67 (compound PC6) demonstrates sub-nanomolar inhibition of DENV NS5 RdRp with a Ki of 1.12 nM, determined via enzymatic assay [1]. In contrast, the nucleoside analog ribavirin—a broad-spectrum antiviral with reported activity against DENV—exhibits an EC₅₀ of 18.07 μmol/L (18,070 nM) in plaque reduction assays against DENV, representing a >16,000-fold difference in potency relative to the Ki of (E)-antiviral agent 67 [2]. It is important to note that this comparison spans enzymatic Ki versus cellular EC₅₀ measurements, which inherently differ due to cellular permeability and metabolism requirements for ribavirin. Nevertheless, the magnitude of difference underscores that (E)-antiviral agent 67 engages the RdRp target with substantially higher intrinsic binding affinity than the clinically established comparator.

Dengue virus NS5 polymerase RdRp inhibition

(E)-Antiviral Agent 67 vs. Nucleoside Analog RdRp Inhibitors: Mechanism-Based Differentiation and Non-Nucleoside Binding Profile

(E)-Antiviral agent 67 (compound PC6) functions as a non-nucleoside inhibitor (NNI) of DENV NS5 RdRp, binding directly to the polymerase enzyme without requiring intracellular activation steps [1]. This contrasts with nucleoside/nucleotide analog inhibitors such as PSI-7409 (the active triphosphate metabolite of PSI-6206) and ribavirin, which require intracellular phosphorylation to their active triphosphate forms before incorporation into viral RNA. PSI-7409 exhibits Ki values of 0.42 μM (420 nM) against wild-type HCV NS5B RdRp and 22 μM (22,000 nM) against the S282T mutant, representing approximately 375-fold and 19,600-fold weaker binding, respectively, than the 1.12 nM Ki of (E)-antiviral agent 67 against DENV NS5 [2]. The non-nucleoside mechanism of (E)-antiviral agent 67 circumvents the rate-limiting phosphorylation steps and potential resistance mechanisms (e.g., kinase downregulation, nucleoside transporter deficiency) that can compromise nucleoside analog efficacy.

Non-nucleoside inhibitor RdRp Mechanism of action

(E)-Antiviral Agent 67 vs. Antiviral Agent 66: Target Specificity and Viral Indication Differentiation

(E)-Antiviral agent 67 and antiviral agent 66, despite sharing a numerical nomenclature and both being described as antiviral agents, exhibit entirely divergent target profiles and viral specificities. (E)-Antiviral agent 67 (compound PC6) specifically inhibits DENV NS5 RdRp with a Ki of 1.12 nM, targeting the dengue virus replication machinery [1]. Antiviral agent 66 (Compound 60) is a filovirus inhibitor that suppresses pseudotyped viruses from seven distinct filovirus strains (Ebola, Marburg, Zaire, Sudan, Bundibugyo, Reston, and Tai Forest) with EC₅₀ values ranging from 0.11 to 2.24 μM [2]. The compounds are chemically distinct (antiviral agent 66: C₂₇H₂₉F₃N₄O₃, MW 514.5 g/mol; (E)-antiviral agent 67: C₁₉H₁₉N₃O, MW 305.37 g/mol) and act on different viral families (Flaviviridae vs. Filoviridae) via different molecular targets.

DENV Filovirus Target selectivity

(E)-Antiviral Agent 67 vs. Alternative Pyrazolone DENV Inhibitors: Purity Specification and Supply Chain Reliability

(E)-Antiviral agent 67 (CAS 132603-49-7) is commercially available with a documented purity of 99.93% as determined by HPLC analysis, supplied as a red solid with full batch-specific certificate of analysis (COA) documentation . In contrast, generic pyrazolone derivatives with putative DENV NS5 inhibitory activity—including uncharacterized analogs from the PA/PC series—are frequently sourced from non-certified chemical suppliers with purity specifications of ≥95% and limited batch-to-batch analytical characterization [1]. The 99.93% purity specification ensures that residual synthetic impurities or stereoisomeric contaminants do not confound experimental readouts in sensitive enzymatic assays, particularly given that the (E)-geometric configuration is structurally linked to the compound's binding orientation .

Chemical purity Procurement Reproducibility

(E)-Antiviral Agent 67: In Silico Drug-Likeness Profile for Lead Optimization Contexts

(E)-Antiviral agent 67 (compound PC6) demonstrates favorable in silico drug-likeness properties, including zero violations of Lipinski's Rule of Five (Ro5), an ACD/LogP value of 3.82, and a topological polar surface area (TPSA) of 35.91 Ų . Within the PC-series of tetra-substituted pyrazolones, ADME prediction studies indicate that most compounds exhibit drug-like characteristics; however, structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing substitutions significantly enhances binding interaction with DENV NS5 [1]. The (E)-antiviral agent 67 structure features a dimethylamino substituent on the benzylidene moiety, representing a moderately electron-donating group that positions this compound within a specific SAR space relative to electron-withdrawing substituted analogs (e.g., PA6, which demonstrated superior inhibitory activity in the series) [1]. This positions (E)-antiviral agent 67 as a reference compound for SAR exploration of substituent electronic effects on RdRp binding.

Drug-likeness ADME Physicochemical properties

(E)-Antiviral Agent 67 Storage Stability: Extended Shelf Life for Long-Term Research Programs

(E)-Antiviral agent 67 is documented to be chemically stable under recommended storage conditions, with defined stability parameters: powder form stable for 3 years at -20°C, 2 years at 4°C, and solvent-stored aliquots stable for 1 year at -80°C or 1 month at -20°C [1]. Safety data sheet documentation confirms that the compound is stable under recommended storage conditions with no known hazardous reactivity . This defined stability profile supports long-term research planning and minimizes the risk of compound degradation during extended storage intervals—a practical consideration for multi-year research grants or longitudinal studies where repeated procurement of freshly synthesized material would introduce inter-batch variability.

Stability Storage Procurement

(E)-Antiviral Agent 67: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


DENV NS5 RdRp Enzymatic Screening and Mechanism-of-Action Studies

This scenario leverages the sub-nanomolar Ki (1.12 nM) of (E)-antiviral agent 67 against DENV NS5 RdRp [1]. For researchers conducting biochemical RdRp activity assays or seeking a potent positive control for high-throughput screening campaigns, (E)-antiviral agent 67 provides target engagement >16,000-fold stronger (by potency comparison) than ribavirin (EC₅₀ = 18.07 μmol/L against DENV) and >375-fold stronger than PSI-7409 (Ki = 420 nM against wild-type HCV NS5B) [2][3]. The non-nucleoside mechanism eliminates confounding variables from intracellular phosphorylation requirements, enabling cleaner interpretation of direct polymerase inhibition data. The documented 99.93% purity specification and (E)-isomer confirmation ensure that observed activity is attributable to the intended compound rather than stereoisomeric or synthetic impurities .

Pyrazolone Scaffold Lead Optimization and Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams optimizing tetra-substituted pyrazolone derivatives for DENV NS5 inhibition should utilize (E)-antiviral agent 67 (compound PC6) as a structurally characterized reference point within the PC-series SAR landscape. The compound features a dimethylamino substituent (electron-donating group), contrasting with electron-withdrawing analogs such as PA6 that demonstrate superior inhibitory activity [4]. With established Ro5 compliance (0 violations, LogP = 3.82, TPSA = 35.91 Ų) , (E)-antiviral agent 67 provides a well-defined baseline for systematic exploration of how substituent electronic effects modulate both RdRp binding affinity and drug-like physicochemical properties. This SAR positioning supports rational analog design rather than empirical screening of uncharacterized pyrazolone libraries.

Longitudinal Dengue Antiviral Research Requiring Multi-Year Compound Stability

Research programs with extended timelines—including multi-year grant-funded projects, longitudinal in vivo efficacy studies, or academic collaborations spanning several funding cycles—benefit from the documented 3-year powder stability at -20°C and 2-year stability at 4°C for (E)-antiviral agent 67 [5]. This stability profile reduces the logistical burden of frequent compound re-procurement and minimizes inter-batch variability that could confound long-term experimental datasets. For institutions establishing compound screening libraries or core facilities maintaining reference compound collections, the defined stability parameters and absence of hazardous reactivity under recommended storage conditions support efficient inventory management and resource allocation.

Comparative Flavivirus RdRp Profiling Across DENV Serotypes and Related Viruses

(E)-Antiviral agent 67 (compound PC6) is specifically characterized as a DENV NS5 RdRp inhibitor with a Ki of 1.12 nM, representing a validated tool compound for profiling RdRp sensitivity across DENV serotypes (DENV-1 through DENV-4) [1]. Given the structural and functional conservation of the NS5 polymerase across flaviviruses, researchers investigating cross-serotype or cross-virus (e.g., DENV vs. Zika virus vs. West Nile virus) RdRp inhibition can employ (E)-antiviral agent 67 as a reference inhibitor to establish baseline sensitivity and identify serotype-specific differences in inhibitor binding. This application is supported by the compound's documented target specificity for DENV NS5, in contrast to antiviral agent 66 which targets filoviruses [6], ensuring that observed antiviral effects in flavivirus systems can be mechanistically linked to RdRp engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Antiviral agent 67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.